DL-Proline-15N: Technical Specifications & Chemical Properties Guide
DL-Proline-15N: Technical Specifications & Chemical Properties Guide
Topic: DL-Proline 15N Chemical Properties and CAS Number Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
DL-Proline-15N is a stable isotope-labeled isotopologue of the cyclic amino acid DL-proline, enriched with the nitrogen-15 (
This guide details the physicochemical properties, isotopic specifications, and handling protocols for DL-Proline-15N, providing a grounded reference for analytical and synthetic workflows.
Chemical Identity & Specifications
The nomenclature for DL-Proline-15N can be ambiguous in general databases. It is the racemic mixture of D- and L-Proline, where the amine nitrogen is replaced by
Core Identification Data
| Property | Specification |
| Chemical Name | DL-Proline-15N (or DL-Proline- |
| Systematic Name | ( |
| CAS Number (Labeled) | Not widely indexed. Refer to Unlabeled CAS: 609-36-9 . Note: L-Proline-15N has the CAS 59681-31-1 or 7006-34-0.[1] DL-Proline-15N is typically identified by supplier catalog numbers (e.g., CIL NLM-1689).[1] |
| Molecular Formula | |
| Molecular Weight | 116.12 g/mol (vs. 115.13 for unlabeled) |
| Isotopic Purity | Typically |
| Chemical Purity | |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in ethanol.[2][3] |
| SMILES | OC(=O)C1CCC[15NH]1 |
Critical Note on CAS Numbers: While L-Proline-15N is frequently assigned specific CAS numbers (e.g., 59681-31-1), the racemic DL-Proline-15N often lacks a unique Registry Number in public databases. Researchers should procure based on the Unlabeled CAS (609-36-9) with explicit isotopic enrichment specifications.
Isotopic & Spectroscopic Properties[6][7][8][9]
The utility of DL-Proline-15N lies in its nuclear magnetic properties.[1]
NMR Characteristics[1][5][10]
-
Spin Quantum Number (
): (Non-quadrupolar, unlike which is ).[1] -
Gyromagnetic Ratio (
): .[1] -
Relative Sensitivity:
(relative to ).[1] -
Application: The lack of quadrupole moment results in narrow line widths, allowing for high-resolution
NMR spectroscopy. In DL-Proline, this allows observation of the amine environment without the broadening effects seen with .[1]
Mass Spectrometry (MS) Shift
-
Mass Shift:
relative to unlabeled DL-Proline. -
M+1 Peak: In ESI-MS, the molecular ion
appears at rather than .[1] -
Use Case: Ideal internal standard for quantifying proline levels in complex matrices (e.g., plasma, cell media) using Isotope Dilution Mass Spectrometry (IDMS).[1]
Synthesis & Production Logic
The synthesis of DL-Proline-15N generally follows pathways that ensure isotopic incorporation at the nitrogen position while maintaining the racemic nature of the product.[1]
Synthetic Pathway Diagram
The following diagram illustrates a common route using
Figure 1: A simplified chemical pathway for introducing the 15N isotope into the pyrrolidine ring structure.[1]
Stability & Storage[1][9]
-
Hygroscopicity: Proline is hygroscopic.[1] The DL-form is generally less hygroscopic than the L-form but should still be stored under desiccant.[1]
-
Storage Conditions: Store at room temperature (20-25°C) in a tightly sealed container. For long-term isotopic stability, refrigeration (4°C) is optional but recommended to prevent microbial growth if the seal is compromised.[1]
-
Shelf Life: >2 years if stored dry.[1]
Applications in Research
NMR Spectroscopy Standard
DL-Proline-15N is used to calibrate
-
Protocol Insight: In solid-state NMR, the racemic mixture often crystallizes differently than the pure enantiomer, providing different lattice environments for the
nucleus.[1] This allows researchers to study crystal packing effects on chemical shifts.
Metabolic Tracing (Racemization Studies)
While L-Proline is the metabolic standard, DL-Proline-15N is critical for:
-
D-Amino Acid Oxidase (DAAO) Assays: Tracking the specific breakdown of the D-isomer in the presence of the L-isomer.[1]
-
Racemase Activity: Monitoring the enzymatic conversion of Proline between stereoisomers. The
label remains stable during racemization, unlike deuterium labels at the alpha-carbon which might exchange.[1]
Drug Discovery (Fragment-Based Screening)
In fragment-based drug discovery (FBDD), racemic mixtures are sometimes screened to identify binding hits.[1] If a hit is found with DL-Proline-15N, subsequent deconvolution determines if the D- or L-isomer is responsible.[1] The
Experimental Protocol: Preparation of Internal Standard Solution
Objective: Prepare a stable stock solution of DL-Proline-15N for LC-MS quantification.
Reagents:
-
LC-MS Grade Water
-
0.1% Formic Acid (optional, for ionization stability)
Workflow:
-
Weighing: Accurately weigh
of DL-Proline-15N into a tared glass vial.-
Why: This targets a
concentration (approx).[1]
-
-
Dissolution: Add
of LC-MS grade water. Vortex for 30 seconds until fully dissolved.[1] -
Filtration: Filter through a
PVDF filter to remove particulates.[1] -
Calibration: Verify concentration using UV-Vis (low sensitivity for proline) or by gravimetric confirmation.
-
Storage: Aliquot into
vials and freeze at . Avoid repeated freeze-thaw cycles to prevent concentration drift due to sublimation/evaporation.[1]
References
-
Cambridge Isotope Laboratories. Amino Acids and Derivatives.[2] (Catalog Entry for DL-Proline 15N). Retrieved from
-
Sigma-Aldrich (Merck). L-Proline-15N Product Specifications.[1] (Used as comparative reference for isotopic properties).[1] Retrieved from
-
PubChem. DL-Proline (Unlabeled) Compound Summary. National Library of Medicine.[1] Retrieved from
-
Sarkar, S. K., et al. (1986).[1][8] Ring Dynamics of DL-Proline and DL-Proline Hydrochloride in the Solid State.[1] Journal of the American Chemical Society.[8] (Context for solid-state NMR dynamics).
-
MedChemExpress. L-Proline-15N Data Sheet. (Reference for isotopic storage and handling). Retrieved from
Sources
- 1. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromachemie.co.in [chromachemie.co.in]
- 3. mdpi.com [mdpi.com]
- 4. CIL同位素均匀标记L-脯氨酸标准品_上海甄准生物科技有限公司 [instrument.com.cn]
- 5. CIL同位素均匀标记L-脯氨酸标准品_上海甄准生物科技有限公司 [instrument.com.cn]
- 6. chromachemie.co.in [chromachemie.co.in]
- 7. biomart.cn [biomart.cn]
- 8. mr.copernicus.org [mr.copernicus.org]
